Phenyl trifluoroacetate
Overview
Description
Phenyl trifluoroacetate is an organic compound with the molecular formula C8H5F3O2. It is an ester derived from trifluoroacetic acid and phenol. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications .
Scientific Research Applications
Phenyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Material Science: this compound is used in the development of advanced materials, such as polymers with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mechanism of Action
Mode of Action
It is known that trifluoroacetate, a related compound, is a stronger acid than acetic acid, due to the highly electronegative fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group . This property may influence the interaction of Phenyl trifluoroacetate with its targets.
Biochemical Pathways
Phenolic compounds, which include this compound, are known to be synthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Safety and Hazards
Phenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . It should be handled with care, avoiding ingestion and inhalation .
Future Directions
Biochemical Analysis
Cellular Effects
Phenyl trifluoroacetate has been shown to affect various types of cells and cellular processes. In osteoblasts and chondrocytes, this compound inhibits cell proliferation and reduces thymidine incorporation, indicating a decrease in DNA synthesis . This compound also impacts protein synthesis, as evidenced by reduced phenylalanine incorporation in cultured cells. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes. The compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of phenol and trifluoroacetic acid. This reaction is facilitated by the nucleophilic attack of water molecules on the carbonyl carbon of the ester bond, resulting in the formation of a tetrahedral intermediate that subsequently breaks down to yield the hydrolysis products . Additionally, this compound may inhibit or activate other enzymes through similar binding interactions, affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenol and trifluoroacetic acid . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and limited impact on cellular function. At higher doses, this compound can cause adverse effects, including respiratory irritation, liver and kidney damage, and loss of body weight . These toxic effects highlight the importance of careful dosage control in experimental settings to avoid potential harm to the test subjects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to phenol and trifluoroacetic acid. The hydrolysis reaction is catalyzed by esterases, which facilitate the breakdown of the ester bond . The resulting products, phenol and trifluoroacetic acid, can further participate in various metabolic processes, including conjugation reactions and excretion. The interaction of this compound with metabolic enzymes and cofactors can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s relatively low molecular weight and moderate lipophilicity allow it to diffuse across cell membranes and distribute within different cellular compartments . This compound may also interact with specific transporters or binding proteins that facilitate its uptake and localization within cells.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments, where it can exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl trifluoroacetate can be synthesized through the esterification of phenol with trifluoroacetic acid or its derivatives. One common method involves the reaction of phenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 100-150°C) and may require a solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Phenyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, this compound hydrolyzes to produce phenol and trifluoroacetic acid.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed:
Hydrolysis: Phenol and trifluoroacetic acid.
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced products.
Comparison with Similar Compounds
- Methyl trifluoroacetate: Used in similar esterification reactions but with different reactivity due to the methyl group.
- Ethyl trifluoroacetate: Similar to methyl trifluoroacetate but with an ethyl group, affecting its reactivity and applications.
- Phenyl trifluoromethanesulfonate: Another trifluoromethylated compound with different reactivity due to the sulfonate group.
- Pentafluorophenyl trifluoroacetate: Contains a pentafluorophenyl group, leading to different chemical properties and applications .
Properties
IUPAC Name |
phenyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMYAIUSOSIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060106 | |
Record name | Acetic acid, trifluoro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-73-2 | |
Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, trifluoro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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